molecular formula C13H16ClNO2 B4793893 2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide

2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide

Cat. No.: B4793893
M. Wt: 253.72 g/mol
InChI Key: GGTNTYHRZBNKDA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group attached to a cyclopropyl and methyl-substituted propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide typically involves the reaction of 4-chlorophenol with a suitable acylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with cyclopropylamine and a methyl-substituted acyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like aluminum chloride to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as crystallization or distillation, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-cyclopropyl-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,12(16)15-10-5-6-10)17-11-7-3-9(14)4-8-11/h3-4,7-8,10H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTNTYHRZBNKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CC1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56324788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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